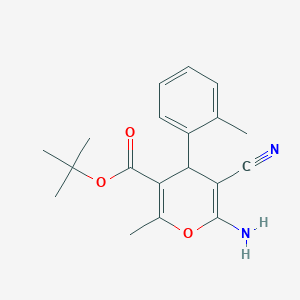

tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

Description

The compound tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran ring substituted with amino, cyano, methyl, aryl, and ester groups. Crystallographic studies of related compounds highlight steric effects from bulky substituents like tert-butyl, which may affect molecular packing and stability .

Properties

IUPAC Name |

tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-11-8-6-7-9-13(11)16-14(10-20)17(21)23-12(2)15(16)18(22)24-19(3,4)5/h6-9,16H,21H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLAZDGABPHNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OC(C)(C)C)C)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . One efficient method involves the use of thiourea dioxide as a reusable organic catalyst in an aqueous medium .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyran derivatives with potential biological activities.

Scientific Research Applications

tert-Butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

Medicine: Its pharmacological properties are being explored for the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The aryl group at the 4-position is a critical determinant of physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase polarity and intermolecular interactions, leading to higher melting points .

- Heteroaromatic substituents (e.g., pyridinyl) enable specific biological interactions, such as calcium channel modulation .

- Bulky substituents (e.g., 1-naphthyl, tert-butyl) reduce molecular flexibility and may hinder crystallization .

Ester Group Modifications

The ester moiety (tert-butyl vs. ethyl/methyl) influences solubility and reactivity:

Key Observations :

- tert-Butyl esters are preferred in drug design for enhanced metabolic stability .

- Ethyl esters are common in industrial applications (e.g., corrosion inhibitors) due to cost-effectiveness .

Spectral and Computational Comparisons

Spectroscopic Data

Computational Insights

DFT studies on ethyl 6-amino-5-cyano-4-(4-nitrophenyl) derivatives reveal:

Pharmacological Activity

- Ethyl 6-amino-4-(pyridin-4-yl): Exhibits tracheal relaxant effects via calcium channel blockade (EC$_{50}$ = 12 µM) .

- tert-Butyl analogs: Potential for improved bioavailability due to lipophilicity, though specific studies are lacking.

Corrosion Inhibition

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl) shows 85% inhibition efficiency for mild steel in HCl, attributed to adsorption via amino and cyano groups .

Biological Activity

Tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a pyran derivative that has garnered attention for its potential biological activities. This compound features a complex structure with key functional groups, including an amino group, a cyano group, and a tert-butyl ester, which contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3

- Molecular Weight : 326.4 g/mol

- IUPAC Name : this compound

The compound belongs to the class of aminonitrile pyrancarboxylates, characterized by a six-membered ring structure that includes oxygen and carbon atoms. The presence of the cyano and amino groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can influence various cellular pathways, leading to potential therapeutic effects.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects against various cancer cell lines. Their ability to inhibit cell proliferation and induce apoptosis is currently under investigation.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Research indicates that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyran derivatives, including tert-butyl 6-amino-5-cyano compounds. Results indicated that modifications at specific positions on the pyran ring significantly enhanced cytotoxic activity against breast cancer cells (MCF-7) compared to unmodified analogs .

Anti-inflammatory Research

In another investigation, the anti-inflammatory potential of this compound was evaluated using an animal model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages, indicating its potential as an anti-inflammatory agent .

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Enhanced cytotoxicity against MCF-7 cells with structural modifications |

| Animal Model Study | Anti-inflammatory Effects | Significant reduction in inflammatory markers |

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method includes:

-

Reagents :

- Aldehydes

- Amines

- Malononitrile

- Dimethyl acetylenedicarboxylate

-

Conditions :

- Reflux in an ethanol solution

- Use of catalysts such as meglumine for improved yields

This synthetic route allows for the efficient production of the compound while maintaining high purity levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.